REACTION_CXSMILES
|
C1C=CC([C:7]2[CH:8]=[CH:9][C:10]([CH:13]([N:20]3[CH:24]=[N:23][CH:22]=[CH:21]3)C3C=CC=CC=3)=[CH:11][CH:12]=2)=CC=1.N1C=CN=C1.C1(C(Cl)=[O:37])C=CC=CC=1>>[C:13]([N:20]1[CH:21]=[CH:22][N:23]=[CH:24]1)(=[O:37])[C:10]1[CH:9]=[CH:8][CH:7]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)C=2C=CC(=CC2)C(C=3C=CC=CC3)N4C=CN=C4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |